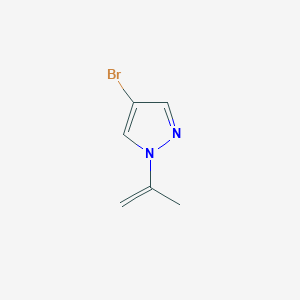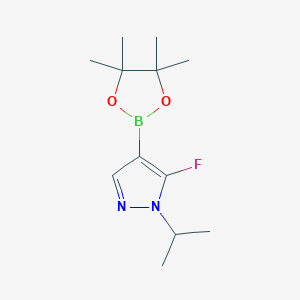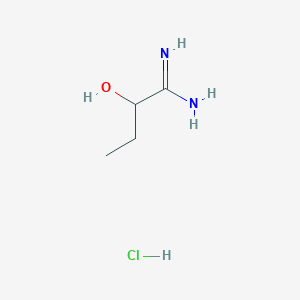
2-Hydroxybutanimidamide hydrochloride
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Hydroxybutanimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain proteases, which are enzymes responsible for protein degradation. This inhibition can result in the accumulation of specific proteins within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its biochemical activity and effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine oxidoreductase and cytochrome P450, which play crucial roles in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters, such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybutanimidamide hydrochloride typically involves the reaction of butanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybutanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include oximes, amines, nitriles, and various substituted derivatives .
Scientific Research Applications
2-Hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
2-Hydroxybutanamide: Similar in structure but lacks the imidamide group.
Butanimidamide hydrochloride: Similar but without the hydroxyl group.
2-Hydroxybutanenitrile: Similar but contains a nitrile group instead of the imidamide group.
Uniqueness: 2-Hydroxybutanimidamide hydrochloride is unique due to the presence of both hydroxyl and imidamide groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-hydroxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHODQYOQVZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


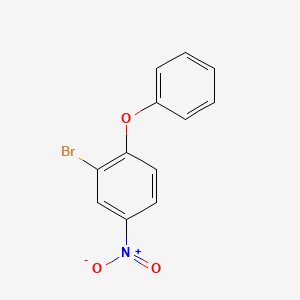
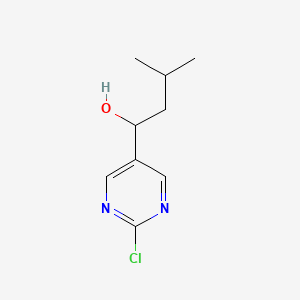
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)
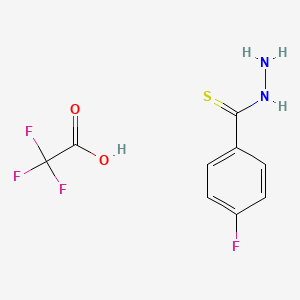
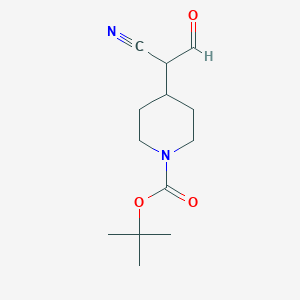
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
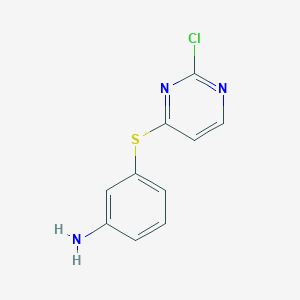
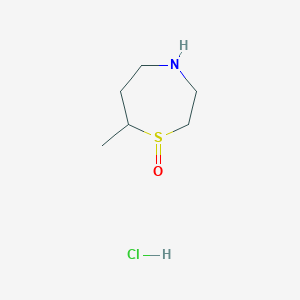

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
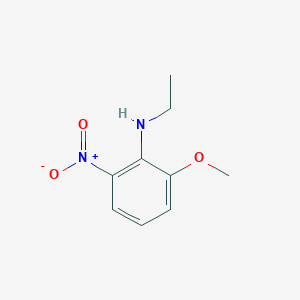
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
